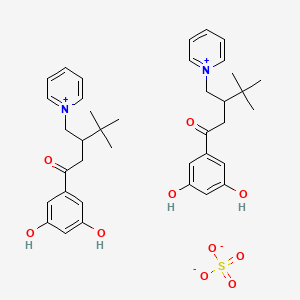
1,2-Benzenedicarboxylic acid, decyl dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, decyl dodecyl ester: is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is known for its role in enhancing the properties of various polymers, making it a valuable component in the production of plastics and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is typically synthesized through an esterification reaction. This involves the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) with decyl alcohol and dodecyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is catalyzed by sulfuric acid. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: 1,2-Benzenedicarboxylic acid, decyl alcohol, and dodecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Substituted phthalate esters.
Applications De Recherche Scientifique
Chemistry: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is used as a plasticizer in the production of flexible polymers. It is also studied for its role in modifying the physical properties of materials, such as increasing flexibility and reducing brittleness.
Biology: In biological research, phthalate esters are investigated for their potential effects on living organisms. Studies focus on their impact on cellular processes and their potential as endocrine disruptors.
Medicine: While not directly used in medicine, the compound’s effects on biological systems are of interest in toxicology and pharmacology. Research aims to understand its potential health impacts and mechanisms of action.
Industry: The compound is widely used in the plastics industry to produce flexible and durable materials. It is also used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl dodecyl ester primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced material properties such as increased flexibility, transparency, and durability.
Comparaison Avec Des Composés Similaires
- 1,2-Benzenedicarboxylic acid, diisobutyl ester
- 1,2-Benzenedicarboxylic acid, diundecyl ester
- 1,2-Benzenedicarboxylic acid, decyl octyl ester
Comparison: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is unique in its specific combination of decyl and dodecyl alcohols, which imparts distinct properties compared to other phthalate esters. For example, 1,2-Benzenedicarboxylic acid, diisobutyl ester has shorter alkyl chains, resulting in different plasticizing effects and material properties. Similarly, 1,2-Benzenedicarboxylic acid, diundecyl ester and 1,2-Benzenedicarboxylic acid, decyl octyl ester have different alkyl chain lengths, affecting their solubility, flexibility, and compatibility with various polymers.
Propriétés
Numéro CAS |
94054-35-0 |
|---|---|
Formule moléculaire |
C30H50O4 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
1-O-decyl 2-O-dodecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-14-16-18-22-26-34-30(32)28-24-20-19-23-27(28)29(31)33-25-21-17-15-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3 |
Clé InChI |
LSFXZINWHRXLQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


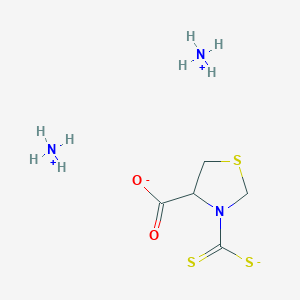
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
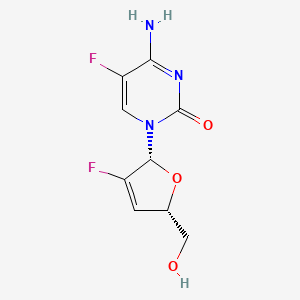
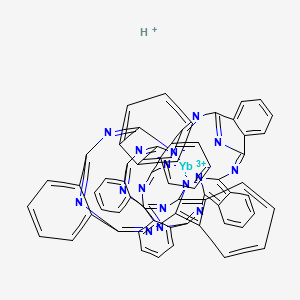
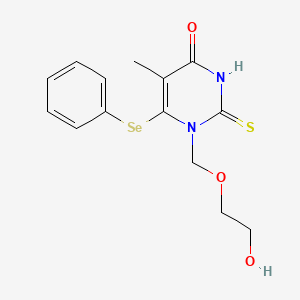
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)




